4-(2,4-二氟苯氧基)-5-甲氧基-2-(2-吡啶基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

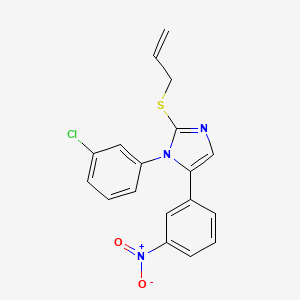

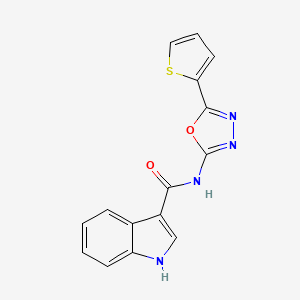

The compound "4-(2,4-Difluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine" is a pyrimidine derivative, which is a class of compounds that have garnered interest due to their diverse range of biological activities. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. They are important constituents of nucleotides and nucleic acids and have applications in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods, including the alkylation of existing pyrimidine rings or the cyclization of appropriate precursors. For instance, the synthesis of 2,4-diamino-6-hydroxypyrimidines substituted at position 5, which is structurally related to the compound of interest, involves C5-alkylation or cyclization followed by alkylation with phosphonate groups . Similarly, the synthesis of 4-methyl-2-[(3,5-dimethyl-4-methoxy-2-pyridine)methylmercapto]-pyrimidine involves the reaction of 2-mercapto-4-methylpyrimidine with a chloromethyl-pyridine derivative in the presence of sodium methoxide . These methods could potentially be adapted for the synthesis of "4-(2,4-Difluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the molecular structures of certain substituted methylthio-imidazoles and pyrimidines were confirmed by single-crystal X-ray diffraction analyses . These analyses provide detailed information about the arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including aminolysis, halogenation, and cross-coupling. The aminolysis of methoxy- or methylthio-pyrimidines has been used to prepare aminopyrimidines . Halogenation reactions of pyrimidine derivatives can yield bromo- or chloro-substituted compounds . Cross-coupling reactions, such as those involving bromo compounds and organometallic reagents, can be used to introduce alkyl groups into the pyrimidine ring . These reactions are important for the functionalization of the pyrimidine core and the development of compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyrimidine ring. For example, the introduction of methoxy groups can affect the electron density and reactivity of the compound . The presence of halogen or alkyl substituents can also modulate the compound's properties, potentially affecting its biological activity . Understanding these properties is essential for the design and optimization of pyrimidine-based drugs and other functional materials.

科学研究应用

嘧啶衍生物的合成

嘧啶衍生物已通过多种方法合成,反映了它们在科学研究中的潜在效用。例如,研究涉及合成 2,4-二氨基-6-[2-(膦酰甲氧基)乙氧基]嘧啶,重点介绍了一种制备具有潜在抗病毒活性的化合物的办法 (Hocková 等人,2003)。此方法涉及烷基化过程,并已显示出具有对逆转录病毒(包括 HIV)的抑制活性的衍生物的产生。

抗病毒活性

某些嘧啶衍生物已被发现具有抗病毒特性。Hocková 等人描述的嘧啶衍生物的合成和生物学评估已显示出对细胞培养中的逆转录病毒复制的显着抑制作用。这些化合物已与参考药物进行比较,表明它们作为治疗剂的潜力。

结构和光谱性质

嘧啶衍生物的结构和光谱性质具有重要意义。对 4-氨基-5-氯-2,6-二甲基嘧啶盐等化合物的研究揭示了对分子识别过程的见解,这些过程可能会影响含有嘧啶单元的药物的药物作用 (Rajam 等人,2017)。这些发现强调了氢键在这些化合物的功效中的重要性。

属性

IUPAC Name |

4-(2,4-difluorophenoxy)-5-methoxy-2-pyridin-2-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N3O2/c1-22-14-9-20-15(12-4-2-3-7-19-12)21-16(14)23-13-6-5-10(17)8-11(13)18/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFQNMKRXGGHRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1OC2=C(C=C(C=C2)F)F)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Difluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)acrylamide](/img/structure/B2518320.png)

![1-(2-chlorobenzyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2518321.png)

![8-(hexylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2518322.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2518323.png)

![8-(2-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2518324.png)

![6-Fluoro-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinazoline](/img/structure/B2518326.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide](/img/structure/B2518327.png)

![2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone](/img/structure/B2518339.png)